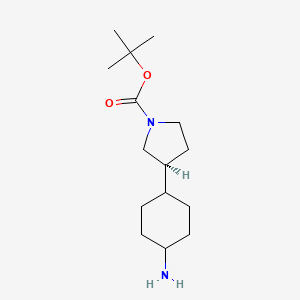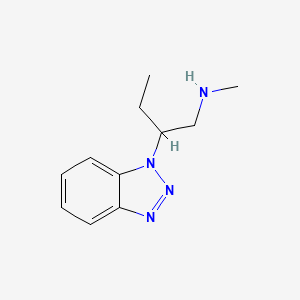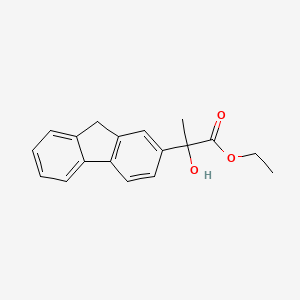
ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate is an organic compound that features a fluorenyl group attached to a hydroxypropanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate typically involves the esterification of 2-(9H-fluoren-2-yl)-2-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: 2-(9H-fluoren-2-yl)-2-oxopropanoate.
Reduction: 2-(9H-fluoren-2-yl)-2-hydroxypropanol.
Substitution: 2-(9H-fluoren-2-yl)-2-hydroxypropanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and materials with specific optical properties.
Mecanismo De Acción
The mechanism by which ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate exerts its effects depends on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and ethanol. The fluorenyl group can also interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate can be compared with other fluorenyl derivatives such as:
2-(9H-fluoren-2-yl)acetic acid: Similar structure but lacks the ester group.
9,9-bis(4-hydroxyphenyl)fluorene: Contains additional hydroxyl groups, leading to different reactivity and applications.
2-(9H-fluoren-2-yl)ethanol: Similar structure but with an alcohol group instead of an ester.
The uniqueness of this compound lies in its combination of the fluorenyl group with a hydroxypropanoate ester, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H18O3 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C18H18O3/c1-3-21-17(19)18(2,20)14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11,20H,3,10H2,1-2H3 |
Clave InChI |
CGHYYEMQDUPZOK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


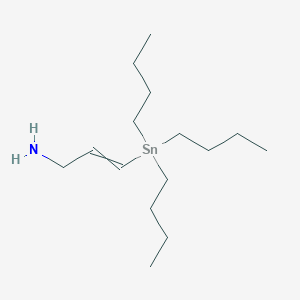


![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)

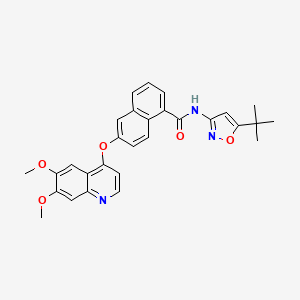
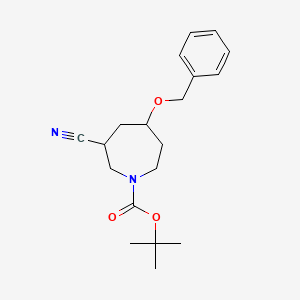

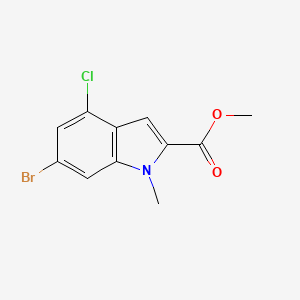
![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)
